9-Phenanthreneacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

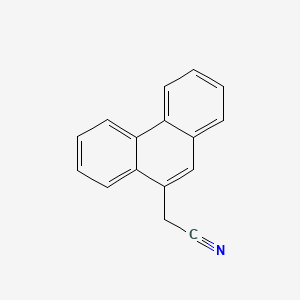

Structure

3D Structure

Properties

CAS No. |

50781-52-7 |

|---|---|

Molecular Formula |

C16H11N |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-phenanthren-9-ylacetonitrile |

InChI |

InChI=1S/C16H11N/c17-10-9-13-11-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-8,11H,9H2 |

InChI Key |

GTKRDFZLWHSCFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 9-phenanthreneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Phenanthreneacetonitrile is an organic compound featuring a phenanthrene backbone substituted with a cyanomethyl group. As a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), it is a subject of interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the phenanthrene nucleus. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, adhering to the highest standards of scientific rigor for an audience of researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁N | Calculated |

| Molecular Weight | 217.27 g/mol | Calculated |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| CAS Number | 28508-77-2 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyanation of a suitable 9-substituted phenanthrene precursor. A common and effective method is the nucleophilic substitution of a halogenated phenanthrene, such as 9-bromophenanthrene, with a cyanide salt.

Experimental Protocol: Cyanation of 9-Bromophenanthrene

This protocol outlines a general procedure for the synthesis of this compound from 9-bromophenanthrene using a copper(I) cyanide-mediated reaction.

Materials:

-

9-Bromophenanthrene

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous solution of ferric chloride (FeCl₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 9-bromophenanthrene and copper(I) cyanide in a 1:1.2 molar ratio.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The concentration should be approximately 0.5 M with respect to 9-bromophenanthrene.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and stir for 30 minutes to decompose the copper cyanide complex.

-

Extraction: Extract the aqueous layer with toluene. Wash the combined organic layers with water, aqueous sodium thiosulfate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Data Interpretation

While specific experimental spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons of the phenanthrene ring system. A singlet would be expected in the upfield region (around δ 4.0 ppm) for the methylene (-CH₂-) protons of the acetonitrile group.

-

¹³C NMR: The spectrum would display multiple signals in the aromatic region for the phenanthrene carbons. The nitrile carbon (-C≡N) would appear in the range of δ 115-125 ppm, and the methylene carbon (-CH₂-) would be observed in the aliphatic region.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile group (-C≡N) would be expected around 2250 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of the cyanomethyl group or cleavage within the phenanthrene ring system.

Biological Activity and Signaling Pathways

The biological activities of many phenanthrene derivatives have been reported, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are often attributed to the ability of the planar phenanthrene ring system to intercalate with DNA or interact with various protein targets.

The introduction of a nitrile group can significantly influence the electronic properties and biological activity of the parent phenanthrene molecule. Nitrile-containing compounds are known to participate in various biological interactions and can serve as precursors for other functional groups in drug development.

Currently, there is a lack of specific studies investigating the biological activity and the precise signaling pathways affected by this compound. Research in this area would be valuable to elucidate its potential as a therapeutic agent. Phenanthrene exposure has been shown in animal studies to potentially disrupt pubertal onset by influencing hypothalamic neural networks. However, the specific effects of the acetonitrile derivative are unknown.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. This technical guide has summarized the currently available information on its physicochemical properties and provided a general protocol for its synthesis. The lack of extensive experimental data highlights the need for further research to fully characterize this compound and explore its potential applications. The methodologies and workflows presented herein provide a solid foundation for researchers and drug development professionals to embark on such studies.

Determining the Solubility of 9-Phenanthreneacetonitrile: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 9-phenanthreneacetonitrile in common laboratory solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a robust methodological framework for determining its solubility. This guide will be valuable for researchers requiring this data for applications ranging from reaction chemistry to pharmaceutical formulation.

Current State of Knowledge

A thorough review of scientific literature and chemical databases reveals a lack of comprehensive, quantitative solubility data for this compound. The only available information is a qualitative statement from a chemical supplier, indicating that the compound is "soluble in Methanol"[1]. This lack of data necessitates a standardized experimental approach to determine the solubility profile of this compound.

Proposed Experimental Protocol for Solubility Determination

The following protocol is a generalized method for determining the equilibrium solubility of a crystalline solid, such as this compound, in various solvents. This method is adapted from established principles of solubility testing.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of common laboratory solvents of analytical grade or higher (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, and water).

-

Apparatus:

-

Analytical balance (readable to ±0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Add a known volume (e.g., 2 mL) of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a standard laboratory temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Soluble | Data Not Available | Qualitative |

| Ethanol | 25 | Data Not Available | Data Not Available | HPLC |

| Acetone | 25 | Data Not Available | Data Not Available | HPLC |

| Acetonitrile | 25 | Data Not Available | Data Not Available | HPLC |

| Ethyl Acetate | 25 | Data Not Available | Data Not Available | HPLC |

| Toluene | 25 | Data Not Available | Data Not Available | HPLC |

| Water | 25 | Data Not Available | Data Not Available | HPLC |

Visualized Workflows and Relationships

General Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

References

Technical Guide: Physicochemical Characterization of Phenanthrene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Data of Phenanthrene Derivatives

The melting and boiling points are fundamental physical properties that provide insights into the purity and physical state of a compound under various temperatures. A sharp melting point range, typically 1-2°C, is a good indicator of a pure crystalline solid.[1][2] Impurities tend to lower and broaden the melting point range.[1][2]

As of the latest literature review, specific experimental data for the melting and boiling points of 9-phenanthreneacetonitrile could not be located. However, for the parent aromatic hydrocarbon, phenanthrene, these values are well-established. This data is presented in Table 1 for reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 98 - 100 | 340 |

Table 1: Physicochemical data for Phenanthrene.

Experimental Protocols for a Novel Compound

For a novel compound like this compound, the following established protocols would be employed to determine its melting and boiling points.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is the most common method for determining the melting point of a crystalline solid.[1][3]

-

Sample Preparation: The solid sample must be thoroughly dried and in a fine powdered form to ensure uniform heat transfer.[4] A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 mm.[2][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns apparatus, which contains a heated block and a thermometer or a digital temperature sensor.[1][3]

-

Heating and Observation:

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[1]

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

For a sufficient quantity of a liquid sample, the boiling point can be determined by distillation.[6]

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.[6][7] The liquid sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.[6]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Data Recording: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid.

Methodology: Thiele Tube Method

For small quantities of a liquid, the boiling point can be determined using a Thiele tube.[8][9]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][9]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[8]

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

-

Data Recording: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

For compounds with very high boiling points, vacuum distillation may be employed to lower the boiling point by reducing the pressure.[7]

Visualized Workflows and Concepts

To aid in the understanding of the characterization process and underlying principles, the following diagrams are provided.

Caption: Workflow for the characterization of a new chemical entity.

Caption: Effect of impurities on the melting point of a solid.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chm.uri.edu [chm.uri.edu]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. youtube.com [youtube.com]

- 7. Distillation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Phenanthreneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-phenanthreneacetonitrile. This document details the expected spectral data, outlines a general experimental protocol for acquiring such data, and presents the structural information that can be derived from the NMR analysis.

Introduction

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The addition of the acetonitrile group at the 9-position introduces unique electronic and structural features, making NMR spectroscopy an essential tool for its characterization. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of the compound in various research and development settings, including drug discovery and materials science.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenanthrene ring system and the methylene protons of the acetonitrile substituent. The aromatic region will be complex due to the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aromatic Protons | 7.5 - 8.8 | Multiplet | 9H | Not available |

| Methylene Protons (-CH₂-) | ~4.0 | Singlet | 2H | Not applicable |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the specific spectrometer frequency. The data presented here are estimates based on related phenanthrene derivatives.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the fourteen carbon atoms of the phenanthrene skeleton, the methylene carbon, and the nitrile carbon. The quaternary carbons of the phenanthrene ring will typically show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Chemical Shift (δ, ppm) |

| Nitrile Carbon (-CN) | 115 - 120 |

| Methylene Carbon (-CH₂) | ~25 |

| Aromatic Carbons | 122 - 135 |

Note: These are approximate chemical shift ranges. The exact values will depend on the experimental conditions.

Experimental Protocol

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

3. ¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

4. ¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for analyzing the NMR data to confirm the structure of this compound.

Caption: Logical workflow for NMR-based structural confirmation.

Molecular Structure and Key NMR Correlations

The diagram below shows the molecular structure of this compound and highlights the key proton and carbon environments that are distinguished by NMR spectroscopy.

Caption: Structure and key NMR assignments.

This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on a purified sample.

Mass Spectrometry Analysis of 9-Phenanthreneacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 9-phenanthreneacetonitrile. The document outlines a detailed experimental protocol, a proposed fragmentation pathway based on established principles of mass spectrometry, and quantitative data presented in a clear, tabular format. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of phenanthrene derivatives and related compounds.

Introduction

This compound is a chemical compound featuring a phenanthrene backbone, a polycyclic aromatic hydrocarbon, with an acetonitrile substituent. The analysis of such molecules by mass spectrometry is crucial for their identification, structural elucidation, and quantification in various matrices. Electron ionization (EI) mass spectrometry is a common technique for the analysis of such aromatic compounds, inducing fragmentation that provides valuable structural information. This guide will focus on the predicted behavior of this compound under EI-MS conditions.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is initiated by the removal of an electron to form a molecular ion (M+•). The stability of the phenanthrene ring system will heavily influence the subsequent fragmentation cascade. The primary fragmentation events are predicted to involve the acetonitrile side chain and the aromatic core.

A key fragmentation is the loss of the cyanomethyl radical (•CH₂CN), leading to the formation of a stable phenanthrene cation. Further fragmentation of the phenanthrene ring can occur through the sequential loss of acetylene (C₂H₂) molecules, a characteristic fragmentation pattern for polycyclic aromatic hydrocarbons.

Quantitative Data: Predicted Mass Fragments

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances of the key ions expected in the electron ionization mass spectrum of this compound. The molecular weight of this compound (C₁₆H₁₁N) is 217.27 g/mol .

| m/z | Proposed Ion | Formula | Proposed Fragmentation Step | Predicted Relative Abundance |

| 217 | Molecular Ion | [C₁₆H₁₁N]+• | Ionization of this compound | Moderate |

| 177 | [M - CH₂CN]+ | [C₁₅H₉]+ | Loss of the cyanomethyl radical | High |

| 176 | [M - CH₃CN]+• | [C₁₅H₈]+• | Loss of acetonitrile | Moderate |

| 151 | [C₁₅H₉ - C₂H₂]+ | [C₁₃H₇]+ | Loss of acetylene from the [C₁₅H₉]+ ion | Moderate to Low |

| 125 | [C₁₃H₇ - C₂H₂]+ | [C₁₁H₅]+ | Loss of acetylene from the [C₁₃H₇]+ ion | Low |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section provides a detailed methodology for the mass spectrometry analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ion Source: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole

4.2. Reagents and Materials

-

Sample: this compound (≥98% purity)

-

Solvent: Dichloromethane (DCM), HPLC grade

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

-

Carrier Gas: Helium (99.999% purity)

4.3. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

From the stock solution, prepare a working solution of 10 µg/mL by serial dilution in dichloromethane.

4.4. GC-MS Parameters

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 300 °C

-

Final hold: 300 °C for 5 minutes

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-350

-

Scan Speed: 1562 u/s

4.5. Data Analysis

The acquired mass spectra will be analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern will be compared with the predicted pathway and reference spectra if available.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow for the mass spectrometry analysis of this compound.

Caption: Proposed fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Synthesis of 9-Phenanthreneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 9-phenanthreneacetonitrile, a valuable building block in medicinal chemistry and materials science. The document details the primary starting materials, key chemical transformations, and experimental protocols, supported by quantitative data and a logical workflow diagram.

Introduction

This compound is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The presence of the acetonitrile functional group at the 9-position makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and functional materials. This guide outlines the most common and practical synthetic routes starting from readily available phenanthrene.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through several key intermediates, primarily derived from phenanthrene. The most direct and well-established routes involve the initial functionalization of phenanthrene at the 9-position, followed by the introduction of the acetonitrile moiety. The primary starting materials and the overall synthetic strategy are depicted below.

Figure 1: Synthetic pathways to this compound.

The primary synthetic strategies involve:

-

Route A: Bromination of phenanthrene to 9-bromophenanthrene, followed by conversion to 9-phenanthrenecarboxaldehyde.

-

Route B: Direct formylation of phenanthrene to 9-phenanthrenecarboxaldehyde via the Vilsmeier-Haack reaction.

From the key intermediate, 9-phenanthrenecarboxaldehyde, the synthesis proceeds through reduction to 9-(hydroxymethyl)phenanthrene, subsequent chlorination to 9-(chloromethyl)phenanthrene, and finally, nucleophilic substitution with a cyanide source to yield this compound.

Experimental Protocols

Synthesis of 9-Bromophenanthrene

The initial step in Route A is the bromination of phenanthrene.

Reaction: Phenanthrene + Br₂ → 9-Bromophenanthrene + HBr

Experimental Protocol: A solution of phenanthrene in a suitable solvent (e.g., carbon tetrachloride) is treated with bromine, often with gentle heating. The reaction mixture is then worked up to isolate the 9-bromophenanthrene.

| Parameter | Value |

| Reactants | Phenanthrene, Bromine |

| Solvent | Carbon Tetrachloride |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Yield | ~90% |

Synthesis of 9-Phenanthrenecarboxaldehyde

This key intermediate can be synthesized from 9-bromophenanthrene or directly from phenanthrene.

Reaction:

-

9-Bromophenanthrene + Mg → 9-Phenanthrylmagnesium bromide

-

9-Phenanthrylmagnesium bromide + Ethyl formate → 9-Phenanthrenecarboxaldehyde

Experimental Protocol: 9-Bromophenanthrene is reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent. This is followed by the addition of ethyl formate. The reaction is then quenched with an acidic workup to yield the aldehyde.

| Parameter | Value |

| Reactants | 9-Bromophenanthrene, Magnesium, Ethyl formate |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | Reflux for Grignard formation, then 0°C for formylation |

| Reaction Time | 2-3 hours for Grignard, 1 hour for formylation |

| Yield | 55-60%[1] |

Reaction: Phenanthrene + POCl₃/DMF → 9-Phenanthrenecarboxaldehyde

Experimental Protocol: The Vilsmeier reagent is prepared by the reaction of phosphoryl chloride (POCl₃) with N,N-dimethylformamide (DMF). Phenanthrene is then added to this reagent, and the mixture is heated. An aqueous workup follows to hydrolyze the intermediate and afford the aldehyde.

| Parameter | Value |

| Reactants | Phenanthrene, Phosphoryl chloride, N,N-Dimethylformamide |

| Temperature | 60-80°C |

| Reaction Time | 4-6 hours |

| Yield | Moderate to good |

Reduction of 9-Phenanthrenecarboxaldehyde to 9-(Hydroxymethyl)phenanthrene

Reaction: 9-Phenanthrenecarboxaldehyde + NaBH₄ → 9-(Hydroxymethyl)phenanthrene

Experimental Protocol: 9-Phenanthrenecarboxaldehyde is dissolved in a suitable alcoholic solvent (e.g., methanol or ethanol), and sodium borohydride is added portion-wise at a reduced temperature. The reaction is typically stirred for a few hours before being quenched and worked up to isolate the alcohol.

| Parameter | Value |

| Reactants | 9-Phenanthrenecarboxaldehyde, Sodium borohydride |

| Solvent | Methanol or Ethanol |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-3 hours |

| Yield | High |

Synthesis of 9-(Chloromethyl)phenanthrene

Reaction: 9-(Hydroxymethyl)phenanthrene + SOCl₂ → 9-(Chloromethyl)phenanthrene

Experimental Protocol: 9-(Hydroxymethyl)phenanthrene is treated with thionyl chloride (SOCl₂), often in the presence of a small amount of a tertiary amine base like pyridine to neutralize the HCl byproduct. The reaction is typically performed in an inert solvent like dichloromethane.

| Parameter | Value |

| Reactants | 9-(Hydroxymethyl)phenanthrene, Thionyl chloride |

| Solvent | Dichloromethane |

| Temperature | 0°C to reflux |

| Reaction Time | 2-4 hours |

| Yield | Good to high |

Synthesis of this compound

Reaction: 9-(Chloromethyl)phenanthrene + NaCN → this compound + NaCl

Experimental Protocol: 9-(Chloromethyl)phenanthrene is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent.[2] The reaction is an SN2 nucleophilic substitution.[2]

| Parameter | Value |

| Reactants | 9-(Chloromethyl)phenanthrene, Sodium cyanide |

| Solvent | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) |

| Temperature | 50-100°C |

| Reaction Time | 2-6 hours |

| Yield | Good to high |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the primary synthetic route to this compound.

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yields through the functionalization of phenanthrene. The key to a successful synthesis lies in the efficient preparation of the 9-substituted phenanthrene intermediates. The protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to produce this valuable compound. Careful control of reaction conditions and appropriate purification techniques at each step are crucial for obtaining a high-purity final product.

References

A Technical Guide to the Historical Discovery and Synthesis of Phenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the historical milestones and synthetic methodologies surrounding phenanthrene and its derivatives. Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, forms the structural backbone of numerous vital compounds, including steroids and alkaloids like morphine.[1][2][3] Understanding the classical and modern synthetic routes to this core structure is fundamental for researchers in organic chemistry and drug development. This guide details key historical syntheses, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex workflows and pathways to facilitate comprehension.

Historical Context and Discovery

Phenanthrene (C₁₄H₁₀) is an isomer of anthracene, distinguished by its angular arrangement of three fused benzene rings.[1][2] It was first isolated from the high-boiling fraction of coal tar. Its unique structure is a key component in a variety of natural products, most notably in the opioid alkaloids, such as morphine and codeine, and as the core of steroids (in its perhydrogenated form, cyclopentanoperhydrophenanthrene).[2][3][4] The quest to synthesize phenanthrene and its derivatives has led to the development of several elegant and powerful reactions in organic chemistry.

Foundational Synthetic Methodologies

The construction of the phenanthrene ring system has been a subject of extensive research, leading to several named reactions that are now staples in organic synthesis.

The Haworth Synthesis

Developed by Robert Downs Haworth, this method is a multi-step process for preparing phenanthrenes from naphthalenes.[5] It utilizes a Friedel-Crafts acylation with succinic anhydride, followed by reduction, cyclization, and aromatization steps.[6] A notable feature of this synthesis is that the initial acylation of naphthalene can produce two regioisomers, which can be separated by fractional crystallization.[7]

Experimental Protocol: Haworth Synthesis of Phenanthrene

-

Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in an inert solvent (e.g., nitrobenzene) with aluminum chloride (AlCl₃) as the Lewis acid catalyst. The reaction is typically performed at temperatures above 60°C to favor substitution at the 2-position of naphthalene.[1] This yields a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid.

-

Clemmensen or Wolff-Kishner Reduction: The keto group of the separated β-(2-naphthoyl)propionic acid is reduced to a methylene group. The Clemmensen reduction uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).

-

Intramolecular Cyclization: The resulting γ-(2-naphthyl)butyric acid is treated with a dehydrating agent, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), to induce an intramolecular Friedel-Crafts acylation, forming a new six-membered ring. This yields 1-keto-1,2,3,4-tetrahydrophenanthrene.

-

Second Reduction: The ketone is again reduced to a methylene group using a Clemmensen reduction, affording 1,2,3,4-tetrahydrophenanthrene.

-

Aromatization: The final step involves dehydrogenation to form the aromatic phenanthrene ring. This is typically achieved by heating the tetrahydrophenanthrene with a catalyst such as selenium (Se) or palladium-on-charcoal (Pd/C).[8]

The Bardhan-Sengupta Synthesis (1932)

Considered a classic and highly convenient method, the Bardhan-Sengupta synthesis provides a regiospecific route to the phenanthrene skeleton, avoiding the isomeric mixtures common in other methods.[1][9] The key step is a cyclodehydration of an alcohol catalyzed by phosphorus pentoxide (P₂O₅).[1][9]

Experimental Protocol: Bardhan-Sengupta Synthesis

-

Alkylation: The potassium enolate of ethyl cyclohexanone-2-carboxylate is condensed with β-phenylethyl bromide to yield ethyl 2-β-phenylethylcyclohexanone-2-carboxylate.[9] Using dimethylformamide (DMF) in the reaction medium can facilitate the alkylation even with the less soluble sodium enolate.[10]

-

Hydrolysis and Decarboxylation: The resulting ketoester undergoes alkaline hydrolysis followed by acidification, which leads to decarboxylation, yielding 2-β-phenylethylcyclohexanone.[9]

-

Reduction: The ketone is reduced to the corresponding alcohol, 2-β-phenylethylcyclohexanol, using sodium in moist ether.[9]

-

Cyclodehydration: The alcohol is heated with phosphorus pentoxide (P₂O₅), which acts as a catalyst for cyclization onto the benzene ring, furnishing 1,2,3,4,9,10,11,12-octahydrophenanthrene.[9] This step is highly regiospecific.[1]

-

Aromatization: The octahydrophenanthrene is dehydrogenated by heating with metallic selenium (Se) to yield phenanthrene.[1]

References

- 1. Phenanthrene synthesis [quimicaorganica.org]

- 2. youtube.com [youtube.com]

- 3. Steroid - Wikipedia [en.wikipedia.org]

- 4. Morphine - Wikipedia [en.wikipedia.org]

- 5. chemistry-online.com [chemistry-online.com]

- 6. brainly.in [brainly.in]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. ias.ac.in [ias.ac.in]

- 10. zenodo.org [zenodo.org]

Unveiling the Therapeutic Potential of 9-Substituted Phenanthrenes: A Technical Guide for Researchers

Disclaimer: Direct biological activity data for 9-phenanthreneacetonitrile is not currently available in the public domain. This guide therefore provides an in-depth overview of the biological activities of closely related 9-substituted phenanthrene derivatives to infer the potential therapeutic applications of this class of compounds. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous natural and synthetic compounds with significant biological activities. While the specific biological profile of this compound remains to be elucidated, extensive research into its structural analogs, particularly those with substitutions at the 9-position, has revealed potent cytotoxic and anti-inflammatory properties. This technical guide consolidates the existing data on these analogs, providing a comprehensive resource on their mechanisms of action, quantitative activity, and the experimental methodologies used for their evaluation.

Cytotoxic Activity of 9-Substituted Phenanthrenes

A significant body of research has focused on the anticancer potential of 9-substituted phenanthrene derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, often with notable potency and selectivity.

Phenanthrene-Based Tylophorine Analogs

A notable class of 9-substituted phenanthrenes with potent cytotoxic activity are the phenanthrene-based tylophorine (PBT) analogs. These compounds have been extensively studied for their ability to inhibit the growth of various cancer cell lines.

Quantitative Cytotoxicity Data:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Phenanthrene-based Tylophorine Analogs | A549 (Lung) | Varies (potent) | [1][2] |

| DU-145 (Prostate) | Varies (notable selectivity) | [1] | |

| ZR-751 (Breast) | Varies (notable selectivity) | [1] | |

| KB (Nasopharyngeal) | Varies (potent) | [1] | |

| KB-Vin (Multidrug-resistant KB) | Varies (potent) | [1] |

Phenanthrene-9-Benzimidazole Conjugates

Another promising group of cytotoxic agents is the phenanthrene-9-benzimidazole conjugates. These molecules have shown significant inhibitory effects, particularly against prostate cancer cells.

Quantitative Cytotoxicity Data:

| Compound Class | Cell Line | IC50 (µM) |

| Phenanthrene-9-Benzimidazole Conjugates | PC-3 (Prostate) | Varies |

| DU145 (Prostate) | Varies | |

| HCT-116 (Colon) | Varies | |

| HCT-15 (Colon) | Varies | |

| BT-549 (Breast) | Varies | |

| MDA-MB-453 (Triple-negative breast) | Varies |

Mechanism of Action: Inhibition of Key Signaling Pathways

Mechanistic studies have revealed that the cytotoxic effects of these 9-substituted phenanthrenes are often mediated through the inhibition of critical cancer-related signaling pathways, primarily the Akt and NF-κB pathways.[2][3]

Akt Signaling Pathway Inhibition:

The Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain 9-substituted phenanthrene derivatives have been shown to inhibit the phosphorylation and activation of Akt, thereby disrupting downstream signaling and promoting apoptosis.[2][3]

Caption: Inhibition of the Akt Signaling Pathway.

NF-κB Signaling Pathway Inhibition:

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is implicated in the development and progression of many cancers. Some 9-substituted phenanthrenes have been demonstrated to inhibit the activation of NF-κB, leading to the suppression of pro-survival genes and the induction of apoptosis.[2][3]

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The evaluation of the cytotoxic activity of 9-substituted phenanthrenes typically involves a series of in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 9-substituted phenanthrene derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow of the MTT Assay.

Anti-inflammatory Activity of 9-Substituted Phenanthrenes

In addition to their cytotoxic effects, phenanthrene derivatives have also been investigated for their anti-inflammatory properties. While specific data for 9-substituted analogs is less abundant compared to cytotoxicity data, the general class of phenanthrenes has shown potential in modulating inflammatory responses. For instance, some studies have investigated the anti-inflammatory activity of phenanthrylalkanoic acids.

Further research is warranted to specifically explore the anti-inflammatory potential of this compound and its close analogs, including their effects on key inflammatory mediators and signaling pathways.

Conclusion and Future Directions

While direct biological data for this compound is lacking, the extensive research on its 9-substituted analogs strongly suggests a high potential for this compound to exhibit significant cytotoxic and possibly anti-inflammatory activities. The inhibition of critical signaling pathways like Akt and NF-κB appears to be a common mechanism of action for the cytotoxic phenanthrene derivatives.

Future research should focus on the synthesis and biological evaluation of this compound to directly assess its therapeutic potential. In-depth studies are required to elucidate its specific mechanisms of action, identify its molecular targets, and evaluate its efficacy and safety in preclinical models. The information compiled in this guide provides a solid foundation for initiating such investigations and unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. Antitumor agents 253. Design, synthesis, and antitumor evaluation of novel 9-substituted phenanthrene-based tylophorine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Acquisition and Application of 9-Phenanthreneacetonitrile: A Technical Guide for Researchers

Commercial Availability: The Custom Synthesis Route

Extensive searches of commercial chemical supplier databases indicate that 9-phenanthreneacetonitrile is not a stock item. Researchers seeking to acquire this compound will likely need to engage the services of a custom chemical synthesis company. These companies specialize in producing specific molecules on demand for research and development purposes.

Several contract research organizations (CROs) and specialized chemical synthesis companies offer fee-for-service or full-time equivalent (FTE) based collaborations. These services can range from the synthesis of small quantities for initial studies to larger-scale production for more extensive research programs. When engaging a custom synthesis provider, it is crucial to provide a clear chemical structure and any known synthesis routes to facilitate an accurate quotation and timeline.

Table 1: Key Considerations for Custom Synthesis of this compound

| Consideration | Description |

| Purity Requirements | Specify the desired purity level (e.g., >95%, >98%) as this will impact the synthesis and purification strategy and cost. |

| Quantity Needed | Determine the required amount in milligrams or grams to ensure the synthesis is scaled appropriately. |

| Analytical Data | Request a comprehensive Certificate of Analysis (CoA) including techniques like NMR, LC-MS, and HPLC to confirm the identity and purity of the final product. |

| Timeline | Discuss the expected delivery time with the synthesis provider, as multi-step syntheses can vary in duration. |

| Cost | Obtain quotes from multiple vendors to compare pricing, which will be influenced by the complexity of the synthesis and the required scale. |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₆H₁₁N | |

| Molecular Weight | 217.27 g/mol | |

| Appearance | Likely a solid at room temperature | Based on the parent phenanthrene structure. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Insoluble in water. |

| CAS Number | 28909-16-2 | A unique identifier for this specific chemical. |

Synthesis of this compound: A Potential Experimental Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established chemical reactions. A common method would involve the conversion of a suitable phenanthrene precursor. One such approach could be the nucleophilic substitution of a 9-halophenanthrene or the reaction of a 9-phenanthrenemethanol derivative.

A potential synthesis workflow is outlined below. Note: This is a theoretical protocol and would require optimization and safety assessment in a laboratory setting.

Caption: A potential synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-bromophenanthrene (1 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reagent Addition: Add sodium cyanide (NaCN) (1.1-1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a large volume of water. The product may precipitate out of solution.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Research Applications

While there is a lack of specific research on the biological activities of this compound, the broader class of phenanthrene derivatives has been investigated for a variety of pharmacological effects. These studies can provide a logical starting point for investigating the potential applications of this compound.

Caption: Potential research workflow for phenanthrene derivatives.

The nitrile group in this compound is a versatile functional group that can be chemically modified to create a library of related compounds. This makes it an interesting starting material for medicinal chemistry campaigns. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate novel heterocyclic systems. These derivatives could then be screened for various biological activities, including but not limited to:

-

Anticancer Activity: Many phenanthrene derivatives have been shown to possess cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects: Some phenanthrenes have demonstrated the ability to inhibit inflammatory pathways.

-

Antimicrobial Properties: The phenanthrene scaffold has been explored for its potential as an antibacterial and antifungal agent.

Researchers interested in this compound could use it as a scaffold to synthesize and test novel compounds for these and other therapeutic areas. The initial step would be to acquire the compound through custom synthesis and then proceed with a well-designed research plan to explore its chemical and biological properties.

Methodological & Application

Application Notes and Protocols for 9-Phenanthreneacetonitrile in Organic Synthesis

A thorough search for the applications of 9-phenanthreneacetonitrile in organic synthesis did not yield specific results detailing its use as a versatile building block or providing established experimental protocols. The scientific literature readily available through broad searches does not contain extensive information on the reactivity and synthetic utility of this particular compound.

While general methods for the synthesis of phenanthrene derivatives are known, specific applications and detailed reaction protocols for this compound are not well-documented in the searched scientific databases. General synthetic strategies for phenanthrenes include the Haworth synthesis and the Bardhan-Sengupta synthesis, which construct the polycyclic aromatic core. Subsequent functionalization can lead to a variety of substituted phenanthrenes.

The nitrile functional group in this compound suggests potential for a range of chemical transformations common to nitriles and compounds with active methylene groups. Hypothetically, its applications in organic synthesis could include:

-

Hydrolysis to produce 9-phenanthreneacetic acid, a potential precursor for pharmaceuticals or materials.

-

Reduction to form 2-(phenanthren-9-yl)ethan-1-amine, a building block for ligands or biologically active molecules.

-

Alkylation or acylation at the α-carbon to the nitrile group, enabling the introduction of further functionality.

-

Participation in cycloaddition reactions , where the phenanthrene moiety could influence the stereochemistry and electronics of the reaction.

-

Use in the synthesis of heterocyclic compounds , by reacting the nitrile group and the adjacent methylene with suitable reagents to form rings such as pyridines, pyrimidines, or imidazoles.

However, without specific examples and experimental data from the scientific literature, it is not possible to provide the detailed application notes, quantitative data, experimental protocols, and visualizations as requested. Researchers and drug development professionals interested in the potential of this compound would likely need to undertake exploratory research to determine its reactivity and viability as a synthetic intermediate.

For professionals in the field, the exploration of this compound's chemistry could represent a novel area of research. A potential starting point for its synthesis could involve the cyanomethylation of a suitable 9-substituted phenanthrene precursor, such as 9-(bromomethyl)phenanthrene.

Below is a conceptual workflow for the investigation of this compound's synthetic utility.

Caption: Conceptual workflow for the synthesis and potential applications of this compound.

Further investigation into specialized chemical literature and patent databases may be necessary to uncover specific applications of this compound.

Application Notes and Protocols for 9-Phenanthreneacetonitrile in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 9-phenanthreneacetonitrile as a versatile building block in the synthesis of advanced functional materials. While direct applications of this compound are not extensively documented in dedicated studies, its structural motifs are highly relevant to the development of materials for organic electronics. The protocols and data presented here are based on established synthetic routes and the known properties of closely related phenanthrene derivatives.

Illustrative Application 1: Synthesis of Cyano-Substituted Phenanthrene Derivatives for Organic Light-Emitting Diodes (OLEDs)

The phenanthrene core is a well-known chromophore, and the introduction of cyano (–CN) groups is a common strategy to tune the electronic and photophysical properties of organic molecules for applications in OLEDs. The cyano group is strongly electron-withdrawing, which can influence the HOMO/LUMO energy levels, enhance electron injection and transport, and shift the emission wavelength.[1][2][3]

A practical route to such materials involves the Knoevenagel condensation of a phenanthrene aldehyde with a compound containing an active methylene group, such as malononitrile.[4][5][6][7][8] This reaction creates a cyanovinyl-phenanthrene derivative, a class of compounds that has shown promise as emitters or electron-injection/hole-blocking layers in OLEDs.[1][2]

Experimental Protocol: Synthesis of 2-(phenanthren-9-ylmethylene)malononitrile

This protocol describes the synthesis of a cyanovinyl-phenanthrene derivative via a Knoevenagel condensation, a representative method for creating functional materials from phenanthrene precursors.

Materials:

-

9-Phenanthrenecarboxaldehyde

-

Malononitrile

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or another suitable catalyst[4]

-

Water (deionized) or Ethanol[5]

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

In a 50 mL round-bottom flask, dissolve 1.0 mmol of 9-phenanthrenecarboxaldehyde and 1.0 mmol of malononitrile in 10 mL of water (or ethanol).

-

To this solution, add 5 mol% of Ni(NO₃)₂·6H₂O as a catalyst.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within a short period, as indicated by TLC), add 15-25 mL of cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Allow the product to air dry. For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.

Data Presentation: Photophysical Properties of Cyano-Substituted Phenanthrenes

The following table summarizes the typical photophysical properties of cyano-substituted phenanthrene derivatives, which are expected to be similar to the product of the above protocol. These properties are crucial for their application in optoelectronic devices. The data is collated from studies on various functionalized phenanthrenes.[1][2][9]

| Compound Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Optical Band Gap (E_g, eV) | Reference |

| Cyanovinyl-phenanthrenes | ~350-380 | ~420-480 (Blue-Green) | ~2.8-3.1 | [1][9] |

| Other Cyano-phenanthrene derivs. | ~330-370 | ~400-450 (Blue) | ~3.0-3.3 | [1][9] |

Note: The exact photophysical properties will depend on the specific molecular structure and the solvent used for measurements.

Illustrative Application 2: Building Block for Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Derivatives of this compound can be envisioned as core components in the synthesis of more complex molecules for use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). Phenanthrene-based molecules have been investigated for this purpose due to their good thermal stability and electrochemical properties.[10][11] The nitrile group in this compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for further functionalization to build up larger D-A-D (Donor-Acceptor-Donor) or spiro-type HTMs.[12]

Conceptual Synthetic Pathway

A potential synthetic route could involve the conversion of the acetonitrile group to a more versatile functional group, followed by coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach electron-donating moieties like triphenylamine. This approach would lead to the formation of a molecule with a phenanthrene core, suitable for efficient hole extraction and transport in a PSC device.

Visualizations

Experimental Workflow for Synthesis

Caption: Knoevenagel condensation workflow.

Logical Relationship: Tuning Material Properties

Caption: Functionalization-Property-Application relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of phenanthrene derivatives for optoelectronic applications [comptes-rendus.academie-sciences.fr]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. ijcps.org [ijcps.org]

- 5. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Synthesis and photophysical properties of new reactive fluorophenanthrenes [comptes-rendus.academie-sciences.fr]

- 10. Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenanthro[9,10-d]imidazole-based hole transport materials for perovskite solar cells: influence of π-bridge units - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. Facilely Synthesized spiro[fluorene-9,9'-phenanthren-10'-one] in Donor-Acceptor-Donor Hole-Transporting Materials for Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]

Synthesis of 9,10-Disubstituted Phenanthrenes: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10-Disubstituted phenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and the ability to introduce a wide variety of functional groups at the 9 and 10 positions make them versatile scaffolds for the development of novel therapeutic agents and advanced organic materials. This document provides detailed protocols for three common synthetic routes to 9,10-disubstituted phenanthrenes: the Suzuki-Miyaura cross-coupling reaction, the Haworth synthesis, and the photochemical cyclization of stilbenes.

Synthetic Protocols

This section outlines the experimental procedures for the synthesis of 9,10-disubstituted phenanthrenes.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 9,10-disubstituted phenanthrene synthesis, it typically involves the reaction of 9,10-dibromophenanthrene with two equivalents of an arylboronic acid in the presence of a palladium catalyst and a base. This method offers a high degree of functional group tolerance and generally provides good to excellent yields.

Experimental Protocol:

A general procedure for the synthesis of 9,10-diarylphenanthrenes via a bis-Suzuki-Miyaura cross-coupling reaction is as follows:

-

To a reaction vessel, add 9,10-dibromoanthracene (1 equivalent), the desired arylboronic acid (2.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and tetrahydrofuran (THF).

-

Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃).

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 9,10-diarylphenanthrene.

Quantitative Data Summary:

The following table summarizes the yields for the synthesis of various 9,10-diarylanthracenes, which serve as a good proxy for the expected yields in phenanthrene synthesis under similar conditions.[1][2][3]

| Arylboronic Acid Derivative | Product | Yield (%) |

| Phenylboronic acid | 9,10-Diphenylanthracene | 95 |

| 4-Methylphenylboronic acid | 9,10-Di(p-tolyl)anthracene | 92 |

| 4-Methoxyphenylboronic acid | 9,10-Bis(4-methoxyphenyl)anthracene | 85 |

| 4-Chlorophenylboronic acid | 9,10-Bis(4-chlorophenyl)anthracene | 88 |

| 2-Thienylboronic acid | 9,10-Di(thiophen-2-yl)anthracene | 75 |

Logical Relationship Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction - Lookchem [lookchem.com]

- 3. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Application Notes and Protocols for Reactions Involving 9-Phenanthreneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and key reactions involving 9-phenanthreneacetonitrile, a valuable building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established synthetic transformations and offer a starting point for the preparation and derivatization of this versatile compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available phenanthrene. The first step involves the chloromethylation of phenanthrene to yield 9-(chloromethyl)phenanthrene, which is subsequently converted to the target nitrile.

Protocol 1: Synthesis of 9-(Chloromethyl)phenanthrene

This procedure describes the direct chloromethylation of phenanthrene.

Materials:

-

Phenanthrene

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Phosphoric Acid (85%)

-

Concentrated Hydrochloric Acid

-

Methanol

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend phenanthrene (0.1 mol) and paraformaldehyde (0.15 mol) in glacial acetic acid (100 mL).

-

Heat the mixture to 60-70°C with stirring.

-

Slowly add a mixture of phosphoric acid (10 mL) and concentrated hydrochloric acid (20 mL) through the dropping funnel over 30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from methanol to afford pure 9-(chloromethyl)phenanthrene.

Protocol 2: Synthesis of this compound

This protocol details the conversion of 9-(chloromethyl)phenanthrene to this compound via a nucleophilic substitution reaction.

Materials:

-

9-(Chloromethyl)phenanthrene

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 9-(chloromethyl)phenanthrene (0.05 mol) in DMSO (150 mL).

-

Add sodium cyanide (0.075 mol) to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into a separatory funnel containing deionized water (500 mL) and dichloromethane (200 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Key Reactions of this compound

The nitrile functional group in this compound is a versatile handle for various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and alkylation at the α-position.

Protocol 3: Hydrolysis of this compound to 9-Phenanthreneacetic Acid

This protocol describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve this compound (0.02 mol) in glacial acetic acid (50 mL).

-

Slowly and carefully add concentrated sulfuric acid (10 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 9-phenanthreneacetic acid.

Protocol 4: Reduction of this compound to 2-(Phenanthren-9-yl)ethan-1-amine

This protocol outlines the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).

Materials:

-

This compound

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate, anhydrous

-

Deionized Water

-

Sodium Hydroxide solution (15%)

-

Diethyl Ether

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up a dry three-necked flask under a nitrogen atmosphere.

-

Suspend LAH (0.04 mol) in anhydrous THF (100 mL) and cool the mixture in an ice bath.

-

Dissolve this compound (0.02 mol) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and quench the excess LAH by the sequential dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x mL), where x is the mass of LAH in grams.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by column chromatography or distillation under high vacuum.

Protocol 5: α-Alkylation of this compound

This protocol describes a base-promoted alkylation of the α-carbon of this compound with an alcohol as the alkylating agent.

Materials:

-

This compound

-

Primary Alcohol (e.g., ethanol, propanol)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene

-

Saturated Ammonium Chloride solution

-

Ethyl Acetate

Equipment:

-

Schlenk tube or flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Nitrogen inlet

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, combine this compound (1 mmol), the primary alcohol (3 mmol), and potassium tert-butoxide (1.2 mmol).

-

Add anhydrous toluene (5 mL) and seal the tube.

-

Heat the reaction mixture in an oil bath at 110°C for 24 hours.

-

Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |

| 9-(Chloromethyl)phenanthrene | C₁₅H₁₁Cl | 226.70 | 70-80% | 101-103 |

| This compound | C₁₆H₁₁N | 217.27 | 85-95% | 145-147 |

| 9-Phenanthreneacetic Acid | C₁₆H₁₂O₂ | 236.27 | 80-90% | 225-227 |

| 2-(Phenanthren-9-yl)ethan-1-amine | C₁₆H₁₅N | 221.30 | 75-85% | N/A (often an oil) |

Note: Yields are representative and may vary depending on reaction scale and purity of reagents.

Experimental Workflows

Caption: Synthetic workflow for the preparation of this compound.

Caption: Key chemical transformations of this compound.

Application Notes and Protocols: 9-Phenanthreneacetonitrile in the Synthesis of Fused Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic compounds utilizing 9-phenanthreneacetonitrile as a key starting material. The focus is on the Gewald three-component reaction, a versatile and efficient method for constructing highly substituted 2-aminothiophenes. These fused phenanthrene-thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.

Introduction

Fused heterocyclic systems containing the phenanthrene nucleus are prominent structural motifs in a variety of biologically active compounds and functional materials. This compound serves as a valuable C2-synthon, providing a reactive methylene group adjacent to a nitrile, which is primed for participation in condensation reactions. The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, offers a straightforward and atom-economical route to 2-aminothiophenes. By employing this compound in this reaction, novel phenanthro[9,10-c]thiophene derivatives can be readily accessed.

Application: Synthesis of Phenanthro[9,10-c]thiophene Derivatives

The protocol outlined below describes the synthesis of a 2-amino-1-aryl-phenanthro[9,10-c]thiophene-3-carbonitrile derivative via a Gewald three-component reaction. This reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the fused thiophene ring.

Table 1: Quantitative Data for the Synthesis of 2-Amino-1-phenylphenanthro[9,10-c]thiophene-3-carbonitrile

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Benzaldehyde | 1.0 mmol |

| Elemental Sulfur | 1.2 mmol |

| Morpholine (catalyst) | 0.2 mmol |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6 hours |

| Product Yield | 75-85% (typical) |

| Melting Point | >250 °C (decomposed) |

Experimental Protocol

Synthesis of 2-Amino-1-phenylphenanthro[9,10-c]thiophene-3-carbonitrile

Materials:

-

This compound

-

Benzaldehyde

-

Elemental Sulfur (powdered)

-

Morpholine

-

Ethanol (absolute)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-